molecular formula C20H19N5 B588875 Dapivirine-d11 CAS No. 1329613-10-6

Dapivirine-d11

Cat. No.: B588875
CAS No.: 1329613-10-6
M. Wt: 340.474
InChI Key: ILAYIAGXTHKHNT-UXJCIKOESA-N
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Description

Dapivirine-d11 is a deuterium-labeled version of dapivirine, a non-nucleoside reverse transcriptase inhibitor. Dapivirine is primarily used in the prevention of human immunodeficiency virus (HIV) infections. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to track the drug’s distribution and metabolism in the body .

Mechanism of Action

Target of Action

Dapivirine-d11, a deuterium-labeled variant of Dapivirine , primarily targets the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of HIV, as it is responsible for converting the virus’s RNA into DNA, a critical step in the replication of the virus .

Mode of Action

This compound, like its parent compound Dapivirine, is a non-nucleoside reverse transcriptase inhibitor (NRTI) . It works by binding directly to the HIV-1 reverse transcriptase , thereby inhibiting the enzyme’s activity . This prevents the conversion of viral RNA into DNA, effectively halting the replication of the virus .

Biochemical Pathways

It is known that dapivirine, the parent compound, can regulate autophagy and induce the activation of akt, bad, and sapk/jnk . These pathways are involved in cell survival and apoptosis, suggesting that this compound may have similar effects .

Pharmacokinetics

Studies on dapivirine, the parent compound, have shown that it is well-tolerated and can achieve sufficient concentrations in plasma and cervicovaginal fluid when used continuously . The deuterium labeling in this compound could potentially affect its pharmacokinetic and metabolic profiles .

Result of Action

The primary result of this compound’s action is the prevention of HIV-1 infections . By inhibiting the HIV-1 reverse transcriptase, this compound prevents the replication of the virus, thereby reducing the risk of HIV infection . Clinical trials have shown that Dapivirine, the parent compound, can reduce the risk of HIV-1 acquisition by 27-31% .

Action Environment

The efficacy and safety of this compound are likely to be influenced by various environmental factors. For instance, the solubility of Dapivirine in the vaginal environment can constrain its release from the vaginal ring, affecting its bioavailability . Furthermore, factors such as adherence to the treatment regimen, the presence of other medications, and individual physiological differences can also impact the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Dapivirine-d11 plays a crucial role in biochemical reactions by inhibiting the reverse transcriptase enzyme of HIV-1 . This inhibition prevents the transcription of viral RNA into DNA, thereby halting the replication of the virus. This compound interacts directly with the reverse transcriptase enzyme, binding to its active site and causing conformational changes that render the enzyme inactive . Additionally, this compound has been shown to regulate autophagy and activate signaling pathways involving Akt, Bad, and SAPK/JNK .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In HIV-infected cells, it inhibits viral replication by blocking the reverse transcriptase enzyme . This leads to a reduction in viral load and prevents the spread of the virus to other cells. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce autophagy and activate key signaling molecules such as Akt, Bad, and SAPK/JNK, which play roles in cell survival and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme of HIV-1 . This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA. The deuterium labeling of this compound enhances its stability and allows for detailed studies of its interactions with biomolecules. This compound also modulates autophagy and activates signaling pathways that influence cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be stable under various conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on HIV-1 reverse transcriptase and continues to regulate autophagy and activate signaling pathways .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits HIV-1 replication without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an NRTI . It interacts with enzymes and cofactors involved in the metabolism of nucleotides and nucleosides. This compound has been shown to affect metabolic flux and alter metabolite levels, which can influence cellular energy production and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound has been observed to accumulate in specific cellular compartments, where it exerts its inhibitory effects on HIV-1 reverse transcriptase and modulates autophagy and signaling pathways .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to effectively interact with its target enzymes and proteins, thereby inhibiting HIV-1 replication and regulating cellular processes such as autophagy and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dapivirine-d11 involves the incorporation of deuterium atoms into the dapivirine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The production process is carefully monitored to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dapivirine-d11 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties.

Scientific Research Applications

Dapivirine-d11 is widely used in scientific research, particularly in the following areas:

    Chemistry: Used in studies to understand the chemical properties and reactivity of deuterium-labeled compounds.

    Biology: Used in research to study the metabolism and distribution of dapivirine in biological systems.

    Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of dapivirine.

    Industry: Used in the development of new formulations and delivery methods for dapivirine-based therapies.

Comparison with Similar Compounds

Similar Compounds

    Etravirine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

    Rilpivirine: A similar compound with a different chemical structure but similar mechanism of action.

Uniqueness of Dapivirine-d11

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, making it easier to track the compound in biological systems using mass spectrometry .

Properties

IUPAC Name

4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25)/i1D3,2D3,3D3,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAYIAGXTHKHNT-UXJCIKOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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